B1578792 Beta-Amyloid (12-28)

Beta-Amyloid (12-28)

Cat. No.: B1578792
M. Wt: 1955.2
Attention: For research use only. Not for human or veterinary use.
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Description

Beta-Amyloid (12-28) is a useful research compound. Molecular weight is 1955.2. The purity is usually 95%.
BenchChem offers high-quality Beta-Amyloid (12-28) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beta-Amyloid (12-28) including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Beta-Amyloid (12-28) is a peptide fragment of the beta-amyloid protein (Aβ) . It corresponds to amino acids 12-28 of the full-length Aβ protein . The Aβ protein is associated with Alzheimer's disease (AD), and the Beta-Amyloid (12-28) fragment has several applications in scientific research, particularly in studying the mechanisms of AD and developing potential therapeutic strategies .

Scientific Research Applications

Beta-Amyloid (12-28) has applications related to its role in Aβ aggregation, interaction with apolipoprotein E (apoE), and effects on memory processing .

Aβ Aggregation: Beta-Amyloid (12-28) contains a hydrophobic domain (residues 14–21) and a ß-turn (residues 22–28), which are important for the assembly of Aβ peptides into fibrils . It has been demonstrated that Aβ (11-28) and other fragments containing residues 17 to 20 or 30 to 35 enhance the aggregation of full-length Aβ (1-40), suggesting the importance of these regions in promoting Aβ aggregation .

ApoE Binding: Beta-Amyloid (12-28) represents a binding site for apolipoprotein E (apoE), a genetically inherited risk factor for Alzheimer's disease that promotes the aggregation of toxic Aβ . The interaction of apoE with residues 12 to 28 of Aβ plays a crucial role in the mechanism of Aβ pathology in AD .

Memory Processing: Studies have shown that Aβ (12-28) impairs memory processing when injected into limbic system structures . When injected into the amygdala, caudate, hippocampus, mammillary bodies, and septum, peptide 12-28 impaired retention with similar efficacy, but it was not amnestic upon thalamic injection . It is suggested that Aβ may exert dysregulatory cognitive effects by incoordination of K(+)-channel function in neurons, glia, and endothelial cells .

Case Studies

  • ApoE/β-Amyloid Binding Mitigation: A study by Sadowski, M. et al. found that a synthetic peptide blocking the apolipoprotein E/β-amyloid binding mitigates β-amyloid toxicity and fibril formation in vitro and reduces β-amyloid plaques in transgenic mice .
  • Aggregation Roles: Research by Liu, R. et al. suggests that residues 17–20 and 30–35 of beta-amyloid play critical roles in aggregation .
  • CLAC Binding: Osada, Y. found that CLAC binds to amyloid β peptides through the positively charged amino acid cluster within the collagenous domain 1 and inhibits the formation of amyloid fibrils .
  • S 24795 Therapeutic Agent: Wang, HY. et al. discovered that dissociating β-amyloid from α7 nicotinic acetylcholine receptor by a novel therapeutic agent, S 24795, normalizes α7 nicotinic acetylcholine and NMDA receptor function in Alzheimer's disease brain .

Data Table

ChemistryDetails
Binding SiteRepresents a binding site for apolipoprotein E (apoE), a genetically inherited risk factor for Alzheimer's disease .
Hydrophobic DomainEncompasses a hydrophobic domain (residues 14–21) and a ß-turn (residues 22–28) which place two hydrophobic domains of Aß 14 to 21 and 29 to 40/42 opposite each other, allowing for the assembly of Aß peptides into fibrils .
Secondary StructureThe secondary structure of Aß (12- 28), a neutral peptide, is dominated by a-helix and random coil .
Aggregation EnhancementAß (11-28) and five other fragments enhanced aggregation of full length Aß (1-40). All of the peptides that enhance aggregation contained either residues 17 to 20 or 30 to 35, indicating the importance of these regions for promoting aggregation of full-length Aß .
In vivo dwell timeThe amyloid deposited in the mouse brain may be considerably more plastic than human amyloid, possibly as a consequence of a far shorter in vivo dwell time in mice, thus avoiding the extensive Aβ modification and cross-linking observed in human material .

Additional Notes

Properties

Molecular Weight

1955.2

sequence

VHHQKLVFFAEDVGSNK

Origin of Product

United States

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